N-(biphenyl-2-yl)-4-fluorobenzamide
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Overview
Description
N-(biphenyl-2-yl)-4-fluorobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Mechanism of Action
Target of Action
N-(biphenyl-2-yl)-4-fluorobenzamide, also known as N-2-biphenylyl-4-fluorobenzamide, is a potent inhibitor of cancer cell growth . The primary target of this compound is the Cdk4-cyclin D1 enzyme . This enzyme plays a crucial role in cell cycle control .
Mode of Action
The compound interacts with its target, the Cdk4-cyclin D1 enzyme, inhibiting its function . This inhibition blocks the growth of cancer cells, primarily at the G2/M phase of the cell cycle . It also has the ability to inhibit tubulin polymerization in vitro and acts as an enhancer of tubulin depolymerization of paclitaxel-stabilized tubulin in live cells .
Biochemical Pathways
The compound affects the cell cycle control pathway, specifically the pathway that links pRb, p16INK4A, cyclin D1, and Cdk4 . By inhibiting the Cdk4-cyclin D1 enzyme, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
A study in balb/c mice indicated good plasma exposure after intravenous administration
Result of Action
The inhibition of the Cdk4-cyclin D1 enzyme and the disruption of the cell cycle lead to the arrest of cancer cell growth . In p53-positive cells, the compound upregulates the expression of p53, p21, and p27 proteins, while it downregulates the expression of cyclin B1 and Cdk1 . It selectively kills SV40-transformed mouse embryonic hepatic cells and human fibroblasts rather than untransformed cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-fluorobenzamide typically involves the coupling of biphenyl derivatives with fluorinated benzoyl chloride. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and efficiency in producing large quantities of biphenyl compounds.
Chemical Reactions Analysis
Types of Reactions: N-(biphenyl-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Stille reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium phosphate and sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(biphenyl-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(biphenyl-2-yl) tryptoline: A potent inhibitor of cancer cell growth.
2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl: Used in various synthetic applications.
Uniqueness: N-(biphenyl-2-yl)-4-fluorobenzamide stands out due to its unique combination of a biphenyl core with a fluorine atom and an amide group. This structure imparts specific chemical properties that make it suitable for a variety of applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
4-fluoro-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXDAVMISPLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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